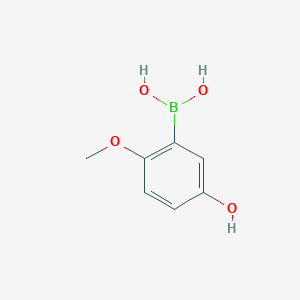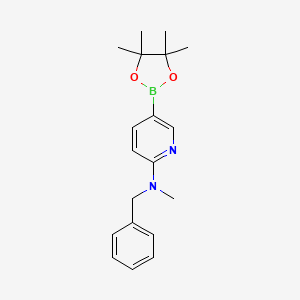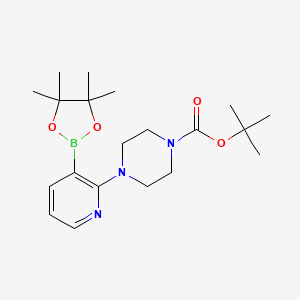![molecular formula C20H27NO B1437319 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040686-48-3](/img/structure/B1437319.png)
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline
Overview
Description
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.44 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline consists of a benzyl group attached to an aniline group with two methyl groups at the 2 and 6 positions and a pentyloxy group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline are not well-documented in the available literature .Scientific Research Applications
Kinetics and Mechanism of Degradation
Research by Boonrattanakij, Lu, and Anotai (2009) explored the degradation of 2,6-dimethyl-aniline by hydroxyl radicals using Fenton's reactions. They discovered aromatic by-products and carboxylic acids, providing insight into the oxidative degradation pathway of such compounds in environmental contexts (Boonrattanakij, Lu, & Anotai, 2009).
Electronic Structures and Molecular Conformations
Akaba, Tokumaru, and Kobayashi (1980) conducted a study on N-benzylideneaniline derivatives, including 2,6-dimethyl variants. They used electronic absorption spectroscopy combined with calculations to assess molecular conformations and electronic structures, which are crucial for understanding the chemical behavior and potential applications of these compounds (Akaba, Tokumaru, & Kobayashi, 1980).
Cyclopalladation and Crystal Structure
Munno, Ghedini, and Neve (1995) studied the cyclopalladation of a compound related to 2,6-dimethyl-aniline, contributing to the field of organometallic chemistry. Their work, which included determining the crystal structure of the product, helps in understanding the coordination chemistry of palladium with such ligands (Munno, Ghedini, & Neve, 1995).
Synthesis and Reactions
A research conducted by Fernando, Calder, and Ham (1980) delved into the synthesis and reactions of N-acetyl derivatives of dimethyl-anilines, including 2,6-dimethyl versions. This study is significant for understanding the reactivity and potential synthesis pathways of such compounds (Fernando, Calder, & Ham, 1980).
Liquid Crystal Applications
Yeap, Lee, Mahmood, Imrie, Takeuchi, and Osakada (2011) synthesized and characterized liquid crystal dimers, which included 2,6-dimethyl-aniline derivatives. Their work focuses on the thermal and optical behavior of these materials, which is crucial for their application in display technologies and other areas requiring liquid crystal materials (Yeap et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethyl-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-5-6-14-22-19-12-10-18(11-13-19)15-21-20-16(2)8-7-9-17(20)3/h7-13,21H,4-6,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYLZQRMYOXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)



![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)


